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molecular formula C14H18N2O6 B8712231 6-(4-Nitro-benzyloxycarbonylamino)-hexanoic acid

6-(4-Nitro-benzyloxycarbonylamino)-hexanoic acid

Cat. No. B8712231
M. Wt: 310.30 g/mol
InChI Key: IPSKODJCEYAYRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08809581B2

Procedure details

5 g (44.2 mmole) of ε-caprolactam was dissolved in 19.48 g of 20 wt % NaOH and heated to reflux for 3-5 hours. After ε-caprolactam was hydrolyzed completely, the mixture was cooled down to 5˜10° C. and then 25 g of water and 10 g of 4-nitrobenzyl chloroformate were added. The mixture was stirred 1 hour at 5-10° C. and then washed with 25 g of ethyl acetate twice. The pH of the aqueous layer was adjusted to 1-2 by adding 16% HCl and extracted with ethyl acetate twice. Combined ethyl acetate layer was washed with water. The organic layer was dried by sodium sulfate and concentrated to obtain 6-(4-nitro-benzyloxycarbonylamino)-hexanoic acid. Purity was 93.9%.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
25 g
Type
reactant
Reaction Step Three
Quantity
10 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:8])[NH:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[OH2:9].Cl[C:11]([O:13][CH2:14][C:15]1[CH:20]=[CH:19][C:18]([N+:21]([O-:23])=[O:22])=[CH:17][CH:16]=1)=[O:12]>[OH-].[Na+]>[N+:21]([C:18]1[CH:19]=[CH:20][C:15]([CH2:14][O:13][C:11]([NH:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][C:1]([OH:8])=[O:9])=[O:12])=[CH:16][CH:17]=1)([O-:23])=[O:22] |f:3.4|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C1(CCCCCN1)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCCN1)=O
Step Three
Name
Quantity
25 g
Type
reactant
Smiles
O
Name
Quantity
10 g
Type
reactant
Smiles
ClC(=O)OCC1=CC=C(C=C1)[N+](=O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
7.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The mixture was stirred 1 hour at 5-10° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3-5 hours
Duration
4 (± 1) h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled down to 5˜10° C.
WASH
Type
WASH
Details
washed with 25 g of ethyl acetate twice
ADDITION
Type
ADDITION
Details
by adding 16% HCl
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate twice
WASH
Type
WASH
Details
Combined ethyl acetate layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried by sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(COC(=O)NCCCCCC(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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